N-ethyl-4-methyl-3-nitrobenzenesulfonamide
Description
N-ethyl-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the 3-position, a methyl group (-CH₃) at the 4-position, and a sulfonamide moiety (-SO₂NH-) linked to an ethyl group (-C₂H₅). This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-ethyl-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10-16(14,15)8-5-4-7(2)9(6-8)11(12)13/h4-6,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIBGFQGCQVQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265646 | |
| Record name | N-Ethyl-4-methyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349090-61-5 | |
| Record name | N-Ethyl-4-methyl-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349090-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-4-methyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of N-ethyl-4-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-ethyl-4-methyl-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-ethyl-4-methyl-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-ethyl-4-methyl-3-nitrobenzenesulfonamide, the following structurally related sulfonamide derivatives are analyzed:
Structural Analogs and Substituent Effects
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in both this compound and N,N-dimethyl-4-chloro-3-nitrobenzenesulfonamide enhances electrophilicity, which may improve binding to biological targets.
- Biological Activity: The oxazole-containing analog in demonstrated explicit antimicrobial activity, suggesting that heterocyclic modifications can enhance target specificity. In contrast, the chloroacetyl group in may act as a reactive site for covalent interactions or prodrug activation.
Physicochemical Properties
Analysis:
- The target compound’s molecular weight and solubility are intermediate among the analogs. The oxazole derivative’s higher solubility aligns with the polarity introduced by the heterocycle.
- Stability differences arise from substituents: the chloro group in may render it prone to hydrolysis, whereas the nitro group in the target compound contributes to thermal stability.
Biological Activity
N-ethyl-4-methyl-3-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its molecular formula and a molecular weight of 244.27 g/mol. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential antimicrobial properties attributed to its sulfonamide structure.
Antimicrobial Properties
The primary biological activity of this compound is its antimicrobial action . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. The nitro group in this compound can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, enhancing its antimicrobial effects.
The mechanism through which this compound exerts its biological activity involves:
- Inhibition of Enzymatic Activity : The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
- Formation of Reactive Intermediates : The nitro group can be reduced to form amino derivatives, which may further interact with nucleophiles in bacterial cells, disrupting normal metabolic processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : Research indicates that this compound shows significant activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at various concentrations.
- Synergistic Effects : Studies have explored the synergistic effects of this compound when combined with other antimicrobial agents. Results suggest enhanced efficacy against resistant bacterial strains when used in combination therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Methyl-3-nitrobenzenesulfonamide | Lacks ethyl group on nitrogen | Moderate antimicrobial activity |
| N-ethyl-N-(4-methylbenzyl)-3-nitrobenzenesulfonamide | Contains additional benzyl group | Enhanced antimicrobial properties |
| N,N-Dimethyl-4-nitrobenzenesulfonamide | Dimethyl substitution on nitrogen | Reduced activity compared to ethyl variant |
The structural variations significantly influence the biological activity and efficacy of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
